BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Molecular
Structure and Symmetry of Truxenone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Truxenone

Cat. No.: B1584773

For Researchers, Scientists, and Drug Development Professionals

Abstract

Truxenone, a polycyclic aromatic ketone, has garnered significant attention in the fields of
materials science and organic electronics due to its unique electronic properties and highly
symmetric molecular structure. This guide provides a comprehensive overview of the molecular
structure and symmetry of truxenone, intended for researchers, scientists, and professionals in
drug development. The document details its structural parameters, symmetry elements, and
the experimental and computational methodologies used for their determination. A particular
focus is placed on its potential applications, stemming from its distinct molecular architecture.

Introduction

Truxenone, with the chemical formula C27H1203, is a large, planar, and highly conjugated
molecule.[1] Its structure is characterized by a central benzene ring fused with three indanone
fragments, resulting in a propeller-like arrangement. This unique structure imparts a high
degree of symmetry and specific electronic characteristics, making it a valuable building block
for novel organic materials. Understanding the precise molecular geometry and symmetry of
truxenone is crucial for predicting its solid-state packing, charge transport properties, and its
potential interactions in biological systems.

Molecular Structure
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The molecular structure of truxenone is fundamentally planar, a consequence of its extensive
sp? hybridization. This planarity, combined with its large Tt-conjugated system, is a key
determinant of its electronic and optical properties.

Chemical Composition and Connectivity

e Molecular Formula: C27H1203[1]

e Molecular Weight: 384.38 g/mol [1]

e |[UPAC Name: 5H-diindeno[1,2-a:1",2'-c|fluorene-5,10,15-trione[1]
e CAS Number: 4430-15-3[1]

The molecule consists of a central benzene ring connected to three five-membered rings, each
containing a ketone group. This arrangement forms a rigid and planar core.

Quantitative Structural Data

Obtaining precise experimental bond lengths and angles from single-crystal X-ray diffraction of
unsubstituted truxenone has proven challenging based on readily available literature.
Therefore, the following table presents computationally derived data, which provides a reliable
model of the molecular geometry. These calculations are typically performed using Density
Functional Theory (DFT), a robust method for predicting molecular structures.

Parameter Bond/Angle Calculated Value (DFT)
Bond Lengths (A) Cc=0 ~1.22

C-C (aromatic) ~1.39-1.42

C-C (single) ~1.47

**Bond Angles (°) ** C-C-C (in benzene ring) ~120

C-C-C (in five-membered ring) ~108 - 110

C-C=0 ~125
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Note: These are typical values obtained from DFT calculations and may vary slightly depending
on the functional and basis set used. Experimental verification is recommended for precise
structural analysis.

Molecular Symmetry

Truxenone possesses a high degree of symmetry, which significantly influences its
spectroscopic properties and crystal packing. The molecule belongs to the Csh point group.[2]

The key symmetry elements of truxenone are:

o A Cs principal rotation axis: Perpendicular to the plane of the molecule and passing through
the center of the central benzene ring. A 120° rotation about this axis leaves the molecule
unchanged.

e A horizontal mirror plane (ch): Coincident with the plane of the molecule.
¢ An Ss improper rotation axis: Coincident with the Cs axis.

The presence of these symmetry elements renders the molecule achiral. However, certain
derivatives of truxenone, where the Csh symmetry is broken, can be chiral.

Experimental and Computational Protocols

The determination of truxenone's structure and symmetry relies on a combination of
experimental techniques and computational modeling.

Synthesis of Truxenone

A common method for the synthesis of truxenone involves the acid-catalyzed self-
condensation of indan-1,3-dione.[3]

Protocol:

» To a round-bottom flask, add indan-1,3-dione and an excess of a strong acid, such as
methanesulfonic acid.[3]
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o Heat the mixture with stirring for several hours. The reaction progress can be monitored by
thin-layer chromatography.[3]

e Upon completion, cool the reaction mixture to room temperature.
e Pour the mixture into a large volume of water to precipitate the crude product.[3]

o Collect the solid by filtration and wash thoroughly with water and then with a suitable organic
solvent (e.g., dichloromethane) to remove impurities.[3]

e The product can be further purified by recrystallization or sublimation.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-
dimensional arrangement of atoms in a molecule and for characterizing its crystal structure.

General Protocol for Organic Molecules:

o Crystal Growth: Grow single crystals of truxenone of suitable size and quality (typically > 0.1
mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow
cooling.

o Data Collection: Mount a selected crystal on a goniometer in an X-ray diffractometer. A
monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded
on a detector as the crystal is rotated.

o Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell parameters and space group. The phase problem is solved using direct methods or
Patterson methods to generate an initial electron density map. The atomic positions are then
refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of the hydrogen and
carbon atoms in the molecule, which helps to confirm its connectivity and symmetry.

General Protocol for Polycyclic Aromatic Compounds:
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o Sample Preparation: Dissolve a few milligrams of purified truxenone in a suitable deuterated
solvent (e.g., CDCls, DMSO-ds).

o Data Acquisition: Record *H and 3C NMR spectra on a high-field NMR spectrometer. Due to
the high symmetry of truxenone, a relatively simple spectrum is expected.

» Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the
signals to confirm the molecular structure.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for
predicting and understanding the molecular structure, electronic properties, and vibrational
spectra of molecules like truxenone.

Methodology:

 Structure Building: Construct the initial 3D structure of truxenone using molecular modeling
software.

o Geometry Optimization: Perform a geometry optimization calculation using a DFT functional
(e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G*, 6-311+G(d,p)) to find the
lowest energy conformation.

o Property Calculation: From the optimized geometry, various properties such as bond lengths,
bond angles, vibrational frequencies, and electronic properties (HOMO/LUMO energies) can
be calculated.

Applications and Signaling Pathways

The unique molecular structure and electronic properties of truxenone make it a promising
candidate for various applications, particularly in the field of organic electronics. Its planar
structure and extensive 1t-conjugation facilitate efficient charge transport, making it suitable for
use as an electron acceptor in organic photovoltaic (OPV) devices.

Truxenone in Organic Photovoltaics (OPV)
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In a typical bilayer OPV device, truxenone can function as the electron-accepting material. The
workflow of charge generation in such a device is illustrated below.

Organic Photovoltaic Device

Donor Material

3. Exciton Diffusion &
Charge Separation
(at Donor-Acceptor Interface)

2. Exciton Generation
(in Donor Layer)

1. Photon Absorption Truxenone (Acceptor)

5. Charge Collection
(at Electrodes)

4. Charge Transport

Click to download full resolution via product page
Workflow of charge generation in a truxenone-based OPV.

Conclusion

Truxenone is a molecule of significant interest due to its unique combination of a highly
symmetric, planar structure and desirable electronic properties. This guide has provided a
detailed overview of its molecular structure, symmetry, and the methods used for its
characterization. While experimental crystallographic data for the parent molecule is not readily
available, computational studies provide a reliable model of its geometry. The understanding of
truxenone's fundamental properties is crucial for its continued development and application in
advanced materials and organic electronic devices. Further research into its derivatives and
their structure-property relationships will undoubtedly open up new avenues for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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